3-(3-Bromo-2-methylphenoxy)azetidine
Description
3-(3-Bromo-2-methylphenoxy)azetidine is a heterocyclic compound comprising an azetidine ring (a four-membered nitrogen-containing cycle) substituted with a 3-bromo-2-methylphenoxy group. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.12 g/mol (CAS: 2229257-69-4) . The bromine atom at the 3-position and methyl group at the 2-position of the phenoxy moiety influence its electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
3-(3-bromo-2-methylphenoxy)azetidine |
InChI |
InChI=1S/C10H12BrNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
AFINGVHMYLRNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)OC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-methylphenoxy)azetidine typically involves the reaction of 3-bromo-2-methylphenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(3-Bromo-2-methylphenoxy)azetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-methylphenoxy)azetidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group replacing the bromo group.
Scientific Research Applications
3-(3-Bromo-2-methylphenoxy)azetidine has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Bromophenoxy Substitutions
Several bromophenoxy-substituted azetidines share structural similarities with 3-(3-Bromo-2-methylphenoxy)azetidine. Key examples include:
Key Observations :
- Reactivity : Bromine at the 3-position (as in the target compound) may enhance electrophilic substitution reactivity compared to 2-bromo analogues .
Spiroazetidine Derivatives
Spiro-fused azetidines, such as those in , differ in core structure but share the azetidine motif:
Key Observations :
- Rigidity: Spiroazetidines exhibit increased conformational rigidity, improving binding affinity to biological targets compared to non-spiro analogues .
- Synthetic Complexity: These derivatives require multistep syntheses (e.g., Staudinger cycloaddition), unlike the simpler Suzuki–Miyaura cross-coupling used for bromophenoxy azetidines .
Azetidines with Metabolic Stability Enhancements
highlights azetidine derivatives optimized for metabolic stability:
Key Observations :
- TPSA and logD: Compounds with lower topological polar surface area (TPSA) and logD values (e.g., 3-cyano azetidine, TPSA = 108) show improved permeability compared to bulkier analogues . The target compound’s TPSA (~94) suggests moderate permeability .
- Steric Hindrance: Bulky substituents (e.g., isopropoxy) in analogues improve metabolic stability, but the bromophenoxy group in the target compound balances reactivity and stability .
Biological Activity
3-(3-Bromo-2-methylphenoxy)azetidine is a synthetic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Its unique structure, which includes a bromo and a methyl group on a phenoxy ring, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C10H12BrNO
- Molecular Weight : 242.11 g/mol
- IUPAC Name : 3-(3-bromo-2-methylphenoxy)azetidine
- Canonical SMILES : CC1=C(C=CC=C1Br)OC2CNC2
The biological activity of 3-(3-Bromo-2-methylphenoxy)azetidine is primarily attributed to its ability to interact with biological macromolecules. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may affect proteins and nucleic acids. This mechanism underlies its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that 3-(3-Bromo-2-methylphenoxy)azetidine exhibits significant antimicrobial properties. It has been investigated for its efficacy against several bacterial strains, showing promising results in inhibiting growth.
Case Study: Antimicrobial Testing
In a study evaluating various compounds for antimicrobial activity, 3-(3-Bromo-2-methylphenoxy)azetidine was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Activity
The anticancer properties of 3-(3-Bromo-2-methylphenoxy)azetidine have garnered attention in recent studies. Its ability to induce apoptosis in cancer cell lines has been documented.
Research Findings
- Cell Line Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) showed that the compound inhibited cell proliferation with IC50 values in the low micromolar range.
- Mechanistic Insights : The compound was found to activate apoptotic pathways, leading to increased caspase activity and DNA fragmentation in treated cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.12 | Apoptosis induction via caspase activation |
| PC-3 | 4.87 | DNA fragmentation and cell cycle arrest |
Comparative Analysis with Similar Compounds
The unique structure of 3-(3-Bromo-2-methylphenoxy)azetidine sets it apart from other azetidine derivatives. For instance, while other compounds like 3-(2-Methylphenoxy)azetidine exhibit similar biological activities, the presence of both bromo and methyl groups enhances its reactivity and potential therapeutic applications.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-(3-Bromo-2-methylphenoxy)azetidine | Significant | High |
| 3-(2-Methylphenoxy)azetidine | Moderate | Moderate |
| 3-(4-Fluorophenyl)azetidine | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
